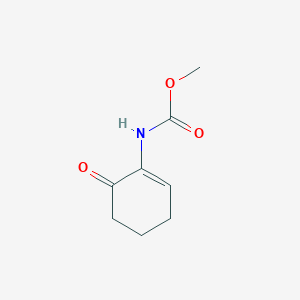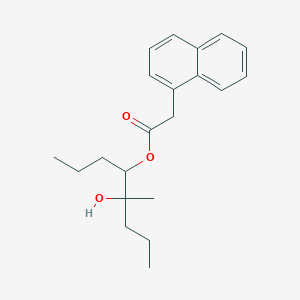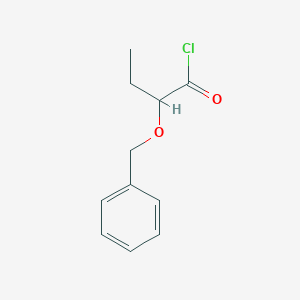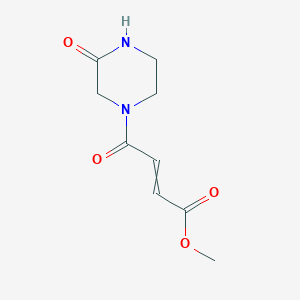
Cyclobutanone, 3-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanone, 3-octyl-, is an organic compound that belongs to the class of cyclic ketones It features a four-membered ring structure with a ketone functional group and an octyl side chain attached to the third carbon of the cyclobutanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Oxidation of Cyclobutanol Derivatives: : One common method for synthesizing cyclobutanone derivatives involves the oxidation of cyclobutanol derivatives. For instance, 3-octylcyclobutanol can be oxidized using strong oxidizing agents such as chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC) to yield cyclobutanone, 3-octyl-.
-
Friedel-Crafts Acylation: : Another synthetic route involves the Friedel-Crafts acylation of cyclobutane with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)
Industrial Production Methods
Industrial production of cyclobutanone, 3-octyl-, typically involves large-scale oxidation processes using robust and efficient oxidizing agents. The choice of method depends on factors such as yield, cost, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Cyclobutanone, 3-octyl-, can undergo further oxidation to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction of cyclobutanone, 3-octyl-, can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of the corresponding alcohol, 3-octylcyclobutanol.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups. Reagents such as Grignard reagents (RMgX) can be used to introduce new alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts acylation.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 3-octylcyclobutanol.
Substitution: Various alkyl or aryl-substituted cyclobutanone derivatives.
Aplicaciones Científicas De Investigación
Cyclobutanone, 3-octyl-, has several applications in scientific research:
-
Chemistry: : It serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecules and natural products. Its strained ring structure makes it a useful starting material for various synthetic transformations.
-
Biology: : The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ketones. It may also serve as a model compound for understanding the behavior of cyclic ketones in biological systems.
-
Medicine: : Cyclobutanone derivatives have potential applications in drug discovery and development. Their unique structural features can be exploited to design novel therapeutic agents with specific biological activities.
-
Industry: : In the industrial sector, cyclobutanone, 3-octyl-, can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of cyclobutanone, 3-octyl-, involves its interaction with molecular targets through its ketone functional group. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The strained ring structure of cyclobutanone also makes it prone to ring-opening reactions, which can further diversify its reactivity.
Comparación Con Compuestos Similares
Cyclobutanone, 3-octyl-, can be compared with other cyclic ketones such as cyclopropanone, cyclopentanone, and cyclohexanone.
Cyclopropanone: A three-membered ring ketone, highly reactive due to ring strain, but less stable and harder to handle compared to cyclobutanone.
Cyclopentanone: A five-membered ring ketone, more stable and less strained than cyclobutanone, with different reactivity patterns.
Cyclohexanone: A six-membered ring ketone, very stable and commonly used in organic synthesis, with lower ring strain compared to cyclobutanone.
Cyclobutanone, 3-octyl-, is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity, making it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
160002-82-4 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
3-octylcyclobutan-1-one |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-11-9-12(13)10-11/h11H,2-10H2,1H3 |
Clave InChI |
DCXUUFRIRJVXJX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)





![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)

![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)

